molecular formula C14H13F4NO3 B4969580 2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate

2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate

Cat. No.: B4969580
M. Wt: 319.25 g/mol
InChI Key: DRNSBFCIOLYSIE-VOTSOKGWSA-N
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Description

2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate is a synthetic organic compound characterized by its unique chemical structure, which includes fluorinated alkyl groups and an anilino-substituted oxobutenoate moiety

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO3/c1-9-4-2-3-5-10(9)19-11(20)6-7-12(21)22-8-14(17,18)13(15)16/h2-7,13H,8H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSBFCIOLYSIE-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Aniline Derivatization: The aniline derivative is synthesized by reacting aniline with a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Condensation Reaction: The final step involves the condensation of the fluorinated propyl group with the aniline derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated propyl group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, such as fluorinated surfactants and polymers, which have applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The fluorinated groups enhance its binding affinity and selectivity towards these targets, while the anilino and oxobutenoate moieties contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoropropyl (E)-4-(2-chloroanilino)-4-oxobut-2-enoate
  • 2,2,3,3-tetrafluoropropyl (E)-4-(2-bromoanilino)-4-oxobut-2-enoate
  • 2,2,3,3-tetrafluoropropyl (E)-4-(2-fluoroanilino)-4-oxobut-2-enoate

Uniqueness

2,2,3,3-tetrafluoropropyl (E)-4-(2-methylanilino)-4-oxobut-2-enoate is unique due to the presence of the methylanilino group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

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